molecular formula C14H15ClN2O4 B1453175 Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260904-42-4

Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1453175
CAS No.: 1260904-42-4
M. Wt: 310.73 g/mol
InChI Key: UUMSJHOBCKTIME-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by:

  • A 4-methoxyphenyl substituent at position 4, contributing to π-π stacking interactions and modulating electronic properties.
  • A methyl ester at position 5, influencing solubility and bioavailability.
  • A 2-oxo group, critical for hydrogen bonding and structural rigidity.

Its synthesis likely involves Biginelli-like multicomponent reactions or halogenation steps (e.g., bromine substitution followed by chlorination) .

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-20-9-5-3-8(4-6-9)12-11(13(18)21-2)10(7-15)16-14(19)17-12/h3-6,12H,7H2,1-2H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMSJHOBCKTIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260904-42-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15ClN2O4
  • Molecular Weight : 310.73 g/mol
  • Structure : The compound features a tetrahydropyrimidine ring with a methoxyphenyl group and a chloromethyl substituent, which may influence its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain IC50 (μM)
Staphylococcus aureus1.4
Escherichia coli0.2
Pseudomonas aeruginosa0.2

These values indicate that the compound is particularly effective against E. coli and P. aeruginosa, which are often resistant to common antibiotics .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial DNA synthesis and disruption of cellular processes. Similar compounds in its class have been shown to interact with bacterial ribosomes or inhibit essential enzymes involved in cell wall synthesis .

Study 1: Efficacy Against Resistant Strains

In a study published in MDPI, researchers tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that at non-cytotoxic concentrations, the compound exhibited potent antibacterial activity with an IC50 value significantly lower than that of standard antibiotics . This suggests its potential as an alternative treatment for infections caused by resistant bacteria.

Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy showed enhanced efficacy against multi-drug resistant strains compared to monotherapy . This finding supports further exploration into combination therapies for more effective treatment regimens.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, which are often resistant to conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Properties
The compound is part of a class of tetrahydropyrimidines that have been investigated for their anticancer effects. Studies have demonstrated that derivatives of tetrahydropyrimidines can inhibit the growth of cancer cells by targeting specific cellular pathways involved in tumor proliferation. This positions methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a candidate for further development in cancer therapeutics .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, ensuring the integrity and efficacy of the compound during research applications .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Antimicrobial ActivityEffective against E. coli and P. aeruginosa; potential for antibiotic development.
Anticancer ActivityDemonstrated inhibition of cancer cell growth; potential for therapeutic application in oncology.

Comparison with Similar Compounds

Substituent Variations at Position 6

The chloromethyl group distinguishes this compound from analogs with methyl or bromomethyl substituents:

Compound Name Position 6 Substituent Key Properties/Activities References
Target Compound Chloromethyl Enhanced reactivity for nucleophilic substitution; potential for improved bioactivity
Methyl 6-methyl-4-(4-methoxyphenyl)-2-oxo-DHPM Methyl Lower electrophilicity; IC₅₀ = 396.7 ± 1.5 µM (TP inhibition)
Ethyl 6-bromomethyl-4-phenyl-2-oxo-DHPM Bromomethyl Intermediate for further functionalization; used in crystallography studies

Key Insight : The chloromethyl group may improve binding to enzymatic targets (e.g., TP) due to its electronegativity and ability to form covalent adducts.

Substituent Variations at Position 4

The 4-methoxyphenyl group contrasts with other aryl substituents:

Compound Name Position 4 Substituent Biological Activity References
Target Compound 4-Methoxyphenyl Expected TP inhibition (inferred from analogs)
Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-DHPM 3-Nitrophenyl IC₅₀ = 322.6 ± 1.6 µM (TP inhibition)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM 4-Hydroxyphenyl Antioxidant activity; crystal structure resolved

Key Insight : Electron-donating groups (e.g., methoxy) enhance solubility and π-π interactions, while electron-withdrawing groups (e.g., nitro) may improve enzymatic inhibition .

Ester Group Variations (Position 5)

The methyl ester vs. ethyl or other esters impacts lipophilicity:

Compound Name Ester Group Solubility & Bioavailability References
Target Compound Methyl Moderate lipophilicity; suitable for oral delivery
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-DHPM Ethyl Higher lipophilicity; improved membrane permeability

Key Insight : Methyl esters generally exhibit lower molecular weight and faster metabolic clearance compared to ethyl analogs .

Oxo vs. Thioxo Groups at Position 2

The 2-oxo group vs. thioxo alters hydrogen bonding and electronic properties:

Compound Name Position 2 Group Key Properties References
Target Compound Oxo Strong hydrogen bonding; rigid structure
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM Thioxo Enhanced antioxidant activity (IC₅₀ = 0.6 mg/mL)

Key Insight : Thioxo derivatives show superior radical scavenging due to sulfur’s polarizability, whereas oxo groups favor enzymatic inhibition .

Preparation Methods

General Synthetic Approach

The synthesis of methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically employs multicomponent reactions (MCRs) . These reactions allow the construction of the complex tetrahydropyrimidine ring system using simple and readily available starting materials in a one-pot procedure, enhancing atom economy and reducing reaction steps.

  • The key starting materials often include:

    • A substituted methoxyphenyl aldehyde or equivalent aromatic precursor
    • Methyl ester derivatives of pyrimidine precursors
    • Chloromethylating agents or intermediates for introducing the chloromethyl substituent at the 6th position
  • The reaction conditions are optimized to favor ring closure and selective substitution, typically under mild heating or reflux in suitable solvents.

Detailed Preparation Methodology

Step Description Reagents/Conditions Outcome/Notes
1 Formation of tetrahydropyrimidine core Multicomponent reaction involving methyl ester, urea or thiourea derivatives, and aromatic aldehyde Efficient ring formation with substitution at 4 and 5 positions
2 Introduction of chloromethyl group at position 6 Chloromethylation using chloromethyl methyl ether or alternative chloromethylating agents Selective substitution at the 6-position; requires careful control to avoid over-chlorination
3 Purification Recrystallization or chromatographic methods High purity compound suitable for further applications

This general scheme is supported by the compound’s IUPAC name and structure, confirming the positions of substituents: methyl ester at position 5, chloromethyl at position 6, and 4-methoxyphenyl at position 4.

Green Chemistry Approaches and Alternative Methods

Recent research highlights the application of green chemistry principles to the synthesis of related tetrahydropyrimidine derivatives, which can be adapted for this compound's preparation:

These methods provide practical and economical routes for synthesizing tetrahydropyrimidine derivatives with comparable or improved efficiency and reduced environmental impact.

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Methodology Key Features Advantages Disadvantages
Traditional Multicomponent Reaction One-pot synthesis using aldehyde, methyl ester, and chloromethylating agents Efficient, straightforward May require hazardous solvents and reagents
Microwave-assisted Synthesis Rapid heating, short reaction time High yield, energy efficient, greener Requires specialized equipment
Mechanochemical Synthesis Solvent-free grinding method Environmentally friendly, simple Scale-up challenges
Green Solvent Use Replacement of toxic solvents Safer, less pollution Solvent compatibility issues

Q & A

Basic: What are the common synthetic routes for preparing Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of a β-ketoester, aldehyde, and urea/thiourea derivative. For example, similar dihydropyrimidinones are prepared using aldehydes (e.g., 4-methoxyphenylaldehyde), methyl acetoacetate, and urea derivatives under acidic conditions (e.g., HCl or Lewis acids) .

  • Key Variables :
    • Catalyst : HCl yields ~60–70%, while Lewis acids (e.g., FeCl₃) may improve regioselectivity and yield (up to 85%) .
    • Solvent : Ethanol or methanol under reflux (60–80°C) is common, but ionic liquids can enhance reaction efficiency .
    • Purification : Recrystallization from ethanol or column chromatography is often required to achieve >95% purity .

Advanced: How can regioselectivity challenges in the synthesis of chloromethyl-substituted dihydropyrimidinones be addressed?

Regioselectivity issues arise from competing reaction pathways during cyclization. Strategies include:

  • Steric and Electronic Control : Electron-withdrawing substituents (e.g., chloro) on the aldehyde component direct the reaction to favor the 4-substituted product .
  • Catalyst Tuning : Lewis acids like ZrCl₄ or Yb(OTf)₃ can stabilize transition states, favoring the desired regioisomer .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) confirms regioselectivity by analyzing bond lengths and torsion angles (e.g., C–C mean deviation = 0.002–0.004 Å) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • ¹H/¹³C NMR :
    • Diagnostic Peaks : Aromatic protons (δ 6.8–7.2 ppm), methylene chloride (δ 4.2–4.5 ppm), and carbonyl groups (δ 165–170 ppm) .
    • Example : In analogous compounds, the 4-phenyl group shows multiplet splitting at δ 7.20–7.96 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the tetrahydropyrimidine core .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 336.3 for C₁₅H₁₇ClN₂O₄⁺) validate the molecular formula .

Advanced: How do crystallographic studies resolve structural ambiguities in dihydropyrimidinone derivatives?

SC-XRD reveals:

  • Conformational Flexibility : The tetrahydropyrimidine ring adopts a boat conformation, with substituents (e.g., 4-methoxyphenyl) occupying equatorial positions to minimize steric strain .
  • Hydrogen Bonding : Intramolecular N–H···O bonds (2.8–3.0 Å) stabilize the crystal lattice, influencing solubility and stability .
  • Data Quality : High-resolution structures (R factor < 0.05) are essential for accurate bond-length comparisons (mean C–C deviation = 0.002 Å) .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at room temperature (20–25°C) in airtight containers to prevent hydrolysis of the chloromethyl group .
  • Light Sensitivity : Protect from UV exposure, as the 2-oxo group may undergo photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, which alters crystallinity .

Advanced: How can discrepancies in biological activity data for structurally similar dihydropyrimidinones be reconciled?

  • Structural Modifications : Minor changes (e.g., replacing chloro with methoxy groups) significantly alter antibacterial efficacy. For example, 4-bromo-2-hydroxyphenyl derivatives show 2–3× higher MIC values against E. coli than methoxy analogs .
  • Assay Conditions : Variations in bacterial strain (e.g., Gram-positive vs. Gram-negative) and incubation time (12–24 hrs) impact reported IC₅₀ values .
  • Synergistic Effects : Co-administration with β-lactam antibiotics enhances activity, suggesting a permeability-enhancing mechanism .

Basic: What safety precautions are essential when handling the chloromethyl substituent in this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Collect chlorinated waste separately and neutralize with 10% NaOH before disposal .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model the chloromethyl group’s susceptibility to SN2 reactions .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., δ+ on the chloromethyl carbon) as targets for nucleophilic attack .
  • Kinetic Studies : Compare activation energies (ΔG‡) for substitutions with amines vs. thiols to prioritize synthetic routes .

Basic: What analytical methods are used to assess purity, and how are conflicting HPLC/MS data resolved?

  • HPLC : Use a C18 column (ACN/H₂O gradient) to separate impurities; retention time ~8.2 min for the target compound .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 336.1245 vs. calculated 336.1248) .
  • Cross-Validation : Combine TLC (Rf = 0.3 in ethyl acetate/hexane) with NMR to resolve false positives in HPLC .

Advanced: What strategies mitigate decomposition during long-term stability studies?

  • Lyophilization : Freeze-drying increases shelf life by reducing hydrolytic degradation .
  • Additives : Incorporate antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidation of the methoxyphenyl group .
  • Accelerated Testing : Conduct studies at 40°C/75% RH for 6 months to model real-time stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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